N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-3-4-9-16(13)17(12-19)20-18(21)11-14-7-5-8-15(10-14)22-2/h3-10,17H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHUTIUQRAKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 693173
This compound features a cyano group, which is known to enhance biological activity through various mechanisms.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation and pain .
- Anticancer Activity : It has been suggested that the compound interacts with various molecular targets that are critical in cancer cell proliferation and survival. This includes modulation of pathways related to apoptosis and cell cycle regulation .
Anti-inflammatory Effects
Recent studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures significantly decreased COX-2 and iNOS mRNA expressions, demonstrating their potential as anti-inflammatory agents .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancer cells (HCT15). The compound's IC50 values indicate its potency in suppressing cancer cell proliferation:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 8.5 |
| SK-MEL-2 | 4.27 |
| HCT15 | 10.0 |
These values suggest that the compound is particularly effective against melanoma cells, where it demonstrates a significant reduction in viability compared to standard chemotherapy agents like doxorubicin .
Structure-Activity Relationship (SAR)
SAR studies have indicated that the presence of electron-withdrawing groups, such as cyano or methoxy substituents, enhances the biological activity of acetamide derivatives. The optimal substitution pattern appears to be crucial for maximizing potency against both inflammatory and cancerous cells .
Case Studies
- Study on Anti-inflammatory Properties : A study published in 2020 demonstrated that a derivative of this compound significantly reduced inflammation markers in a murine model of arthritis, indicating its potential for treating inflammatory diseases .
- Anticancer Screening : In a drug library screening conducted by Fayad et al., several acetamide derivatives were identified for their anticancer activities against multicellular spheroids, showcasing the potential clinical applications of compounds like this compound .
Comparison with Similar Compounds
Structural Analogues with Methoxyphenyl Substituents
- (R/S)-N-{2-[(3-Methoxyphenyl)-(methyl)amino]propyl}acetamide Structure: Features a 3-methoxyphenyl group linked via a methylamino-propyl chain to the acetamide. Synthesis: Prepared via hydrogenation and acetylation with high yields (90–98%) [3]. Key Differences: Chiral centers in the propyl chain may enhance receptor selectivity (e.g., melatonin receptors) compared to the target compound’s rigid cyano-benzyl group.
- UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide) Structure: Combines a 3-methoxyphenyl and phenyl group on an ethylamino backbone. Bioactivity: MT2 receptor-selective partial agonist with sleep-inducing and antinociceptive effects in rodents [4]. Comparison: The target compound lacks the ethylamino linker but retains the 3-methoxyphenyl motif, suggesting possible overlap in receptor interactions but divergent pharmacokinetics.
Cyano-Substituted Acetamides
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide Structure: Contains dual cyano groups and a tetrahydrobenzo[b]thiophene ring. Synthesis: Synthesized via Gewald-type reactions, yielding heterocyclic derivatives with antitumor activity [15]. Bioactivity: Inhibited breast adenocarcinoma (MCF-7), lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The cyano groups likely enhance electrophilic reactivity, contributing to cytotoxicity [15]. Divergence: The target compound’s cyano group is positioned on a benzyl moiety, which may reduce metabolic degradation compared to the thiophene-linked cyano groups in this analog.
Phenoxy-Linked Acetamides
- N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide Structure: Phenoxy group attached to the acetyl chain with an amino-methylphenyl substituent. Molecular Data: C18H22N2O2 (MW: 298.38) [2]. Comparison: The phenoxy group may improve lipid solubility, whereas the target compound’s 3-methoxyphenyl group could enhance π-π stacking in receptor binding.
- 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) Bioactivity: Exhibited anticancer (MCF-7, SK-N-SH), anti-inflammatory, and analgesic activities. Electron-withdrawing nitro and chloro groups enhance stability and activity [20].
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Bioactivity | Reference |
|---|---|---|---|---|---|
| Target Compound | C18H18N2O2* | ~294.35 | Cyano-benzyl, 3-methoxyphenyl | Inferred CNS/anticancer | - |
| (R)-N-{2-[(3-Methoxyphenyl)amino]propyl}acetamide | C13H20N2O2 | 236.31 | 3-Methoxyphenyl, propylamino | Receptor modulation | [3] |
| UCM765 | C17H20N2O2 | 284.36 | 3-Methoxyphenyl, phenylaminoethyl | MT2 agonism, sleep induction | [4] |
| 2-cyano-N-(3-cyano-thiophen-2-yl)acetamide | C12H9N3OS | 243.28 | Dual cyano, tetrahydrothiophene | Antitumor | [15] |
| 3c | C16H15ClN2O4 | 334.75 | 4-Nitrophenoxy, 4-chlorophenethyl | Anticancer, anti-inflammatory | [20] |
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
